Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892371
InChI: InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3/t9-,10+/m0/s1
SMILES:
Molecular Formula: C13H15F2NO2
Molecular Weight: 255.26 g/mol

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC17892371

Molecular Formula: C13H15F2NO2

Molecular Weight: 255.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C13H15F2NO2
Molecular Weight 255.26 g/mol
IUPAC Name ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3/t9-,10+/m0/s1
Standard InChI Key LDHPXUKZVWZBGX-VHSXEESVSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CNC[C@H]1C2=CC(=C(C=C2)F)F
Canonical SMILES CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F

Introduction

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester at the carboxylic acid position. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.

Synthesis and Preparation

The synthesis of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be achieved through various chemical methods. These methods typically involve the formation of the pyrrolidine ring and the introduction of the difluorophenyl group, followed by esterification to form the ethyl ester.

Biological Activities and Research Findings

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate exhibits promising biological activities, particularly in modulating enzyme functions and receptor interactions. Its mechanism of action may involve binding to specific targets within biological pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylateC₁₃H₁₅F₂NO₂3,4-difluorophenyl substitution
Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylateC₁₂H₁₃F₂NO₂2,5-difluorophenyl substitution
Ethyl pyrrolidine-3-carboxylateC₇H₁₃NO₂No fluorine substitutions

Applications and Future Research Directions

Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research is needed to fully understand its pharmacological profile and to explore its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator